Lithium 3-morpholinopropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

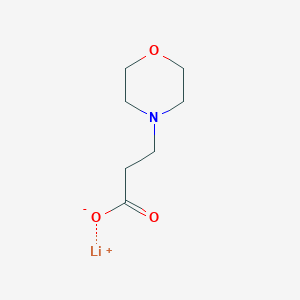

Lithium 3-morpholinopropanoate is a chemical compound with the molecular formula C₇H₁₂LiNO₃ It is a lithium salt of 3-morpholinopropanoic acid

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of lithium 3-morpholinopropanoate typically involves the reaction of 3-morpholinopropanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants.

化学反応の分析

Types of Reactions: Lithium 3-morpholinopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions with other metal salts can lead to the formation of different metal morpholinopropanoates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholinopropanoic acid derivatives, while reduction can produce morpholinopropanol derivatives.

科学的研究の応用

Lithium 3-morpholinopropanoate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium-containing compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

作用機序

The mechanism of action of lithium 3-morpholinopropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of specific enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function.

類似化合物との比較

- Lithium acetate

- Lithium carbonate

- Lithium citrate

- Lithium chloride

Comparison: Lithium 3-morpholinopropanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other lithium salts, it may exhibit different solubility, stability, and reactivity profiles. These differences can influence its applications and effectiveness in various fields.

生物活性

Lithium 3-morpholinopropanoate (Li-MP) is a lithium salt of 3-morpholinopropanoic acid, which has garnered attention for its potential therapeutic applications, particularly in the treatment of mood disorders and as an adjunct in cancer therapy. This article explores the biological activity of Li-MP, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

1. Pharmacological Properties

Lithium is well-known for its mood-stabilizing effects, particularly in bipolar disorder. The introduction of morpholinopropanoate as a lithium salt aims to enhance its efficacy and reduce side effects.

- Mood Stabilization : Lithium salts are primarily used to manage bipolar disorder by stabilizing mood swings. They are believed to influence neurotransmitter systems, particularly serotonin and norepinephrine, and modulate intracellular signaling pathways, including phosphoinositide metabolism .

- Neuroprotective Effects : Research indicates that lithium may exert neuroprotective effects through the inhibition of glycogen synthase kinase 3 (GSK-3), leading to enhanced neurogenesis and reduced apoptosis in neuronal cells . This mechanism is crucial for the potential treatment of neurodegenerative diseases.

The biological activity of Li-MP can be attributed to several key mechanisms:

- Inhibition of GSK-3 : Lithium inhibits GSK-3, which plays a role in various cellular processes including cell cycle regulation and apoptosis. This inhibition can lead to increased levels of β-catenin and subsequent activation of Wnt signaling pathways, promoting cell survival and proliferation .

- Modulation of Calcium Signaling : Lithium influences calcium signaling pathways by affecting inositol levels, which can alter neurotransmitter release and synaptic plasticity. This modulation is essential for mood stabilization and cognitive function .

- Anti-inflammatory Properties : Emerging evidence suggests that lithium may exhibit anti-inflammatory effects by reducing pro-inflammatory cytokines, which could have implications for its use in treating mood disorders associated with inflammation .

3.1 Mood Disorders

Case studies have demonstrated the effectiveness of lithium formulations in managing bipolar disorder symptoms. For instance, a study involving patients with bipolar disorder indicated that those receiving lithium therapy experienced significant reductions in manic episodes compared to controls . The addition of morpholinopropanoate may further enhance these outcomes by improving the pharmacokinetics of lithium.

3.2 Cancer Therapy

Recent investigations have explored the potential use of Li-MP as an adjunct therapy in cancer treatment. Lithium's ability to inhibit GSK-3 has been linked to decreased tumor growth and enhanced sensitivity to chemotherapeutic agents:

- Synergistic Effects with Chemotherapy : Studies have shown that lithium can enhance the efficacy of chemotherapeutic agents such as cisplatin by sensitizing cancer cells to apoptosis . This synergistic effect could be particularly beneficial in treating resistant cancer types.

4. Research Findings

5. Conclusion

This compound shows promise as a multifaceted therapeutic agent with applications in both mood stabilization and cancer treatment. Its mechanisms involving GSK-3 inhibition and modulation of calcium signaling highlight its potential benefits beyond traditional lithium therapy. Further research is warranted to fully elucidate its efficacy and safety profile across various clinical settings.

特性

IUPAC Name |

lithium;3-morpholin-4-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFWOWFFKRJOKU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCN1CCC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。